Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
Description
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate (CAS: 104149-61-3) is an isoxazole derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. Its structure features a methyl ester group at position 3, a methyl substituent at position 5, and an acetyl group at position 4 of the isoxazole ring . Isoxazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and heterocyclic stability .
Properties
IUPAC Name |
methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4(10)6-5(2)13-9-7(6)8(11)12-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGIMFQGZJVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384070 | |
| Record name | METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104149-61-3 | |
| Record name | METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cycloaddition of Nitrile Oxides with Dienophiles
The 1,3-dipolar cycloaddition of nitrile oxides with dienophiles represents a foundational approach to isoxazole ring formation. In this method, in situ-generated nitrile oxides react with acetylacetone derivatives to construct the isoxazole core. For instance, oxime chlorides derived from hydroxylamine precursors undergo dehydrohalogenation in the presence of triethylamine, producing reactive nitrile oxides . These intermediates subsequently engage in [3+2] cycloaddition with acetylacetone, yielding 5-methylisoxazole derivatives.
Reaction Conditions :
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Solvent : Dichloromethane
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Base : Triethylamine
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Temperature : Room temperature
A critical challenge in this method is the competitive formation of furoxans, which arise from nitrile oxide dimerization. Excess dienophile (2 equivalents of acetylacetone) suppresses this side reaction, favoring isoxazole formation . Post-cycloaddition, esterification of the carboxylic acid moiety at position 3 completes the synthesis.
Bromination-Acylation Sequential Approach
This two-step strategy involves α-bromination of a preformed isoxazole intermediate followed by nucleophilic acylation. Starting from 5-methylisoxazole-3-carboxylic acid methyl ester, N-bromosuccinimide (NBS) selectively brominates the acetyl group at position 4 under radical conditions . The resulting α-bromo ketone undergoes nucleophilic displacement with acetylating agents (e.g., potassium acetate) to install the acetyl functionality.
Key Parameters :
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Brominating Agent : NBS (1.1 equiv)
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Solvent : Carbon tetrachloride (CCl₄)
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Light Source : UV or AIBN initiator
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Acylation Reagent : Acetyl chloride, pyridine
Polybromination byproducts are minimized by controlling stoichiometry and reaction time. This method’s modularity allows for variation in acyl groups, making it suitable for derivative synthesis.
Acid Chloride Intermediate Method
A high-yielding route leverages the conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride, followed by esterification. As demonstrated in the synthesis of related compounds, oxalyl chloride in dichloromethane (DCM) efficiently generates the acid chloride intermediate . Subsequent treatment with methanol in the presence of a base (e.g., triethylamine) affords the methyl ester.
Optimized Protocol :
-
Acid Chloride Formation :
-
Esterification :
This method is notable for its scalability and compatibility with sensitive functional groups. Industrial adaptations often replace oxalyl chloride with thionyl chloride to reduce costs.
Dihaloformaldoxime-Based Synthesis
The reaction of dihaloformaldoximes (e.g., dichloroformaldoxime) with 1-alkyne derivatives offers a metal-free pathway to 3,5-disubstituted isoxazoles . For methyl 4-acetyl-5-methylisoxazole-3-carboxylate, propargyl alcohol derivatives serve as dienophiles. The process proceeds via a concerted cycloaddition mechanism, avoiding transition-metal catalysts.
Industrial-Scale Conditions :
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Dienophile : 3-Butyne-1-ol
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Solvent : Ethyl acetate or acetonitrile
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Base : Sodium carbonate
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Temperature : Room temperature
Post-cycloaddition oxidation of the hydroxymethyl group to an acetyl moiety completes the synthesis. This method’s eco-friendliness and low catalyst requirements make it preferred for bulk production.
Coupling Reactions with Preformed Isoxazole Cores
Late-stage functionalization via coupling reactions enables rapid diversification. For example, Suzuki-Miyaura coupling introduces acetyl groups at position 4 using boronic acid derivatives. However, this approach requires pre-functionalized isoxazole bromides and palladium catalysts, increasing complexity.
Typical Conditions :
While less efficient than other methods, this strategy is valuable for accessing isotopically labeled or fluorinated analogs.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Nitrile Oxide Cycloaddition | High regioselectivity | Furoxan byproduct formation | 70–80% | Lab-scale |
| Bromination-Acylation | Modular acylation | Radical initiation required | 65–72% | Pilot-scale |
| Acid Chloride Method | Excellent yields, scalability | Oxalyl chloride toxicity | 82–85% | Industrial |
| Dihaloformaldoxime Route | Metal-free, eco-friendly | Limited dienophile scope | 75–80% | Industrial |
| Coupling Reactions | Late-stage diversification | Requires precious metal catalysts | 60–68% | Lab-scale |
The acid chloride method and dihaloformaldoxime route are optimal for industrial applications due to their balance of yield, cost, and scalability. In contrast, the nitrile oxide approach remains valuable for exploratory synthesis of novel analogs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, including:
- Antimicrobial Agents: Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities, making it a candidate for developing new antibiotics .
- Anticancer Compounds: Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Biological Research
The compound has been explored for its biological activities beyond antimicrobial effects:
- Neuroprotective Effects: There is evidence that methyl isoxazole derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases .
- Peptidomimetics: The incorporation of this compound into peptide chains has been studied to enhance the stability and bioactivity of therapeutic peptides .
Materials Science
This compound is utilized in the development of advanced materials:
- Polymer Chemistry: The compound can undergo polymerization reactions, leading to the creation of novel polymers with tailored properties for applications in coatings, adhesives, and composites.
Agricultural Chemistry
Research indicates potential uses in agrochemicals due to its biological activity against plant pathogens, which could lead to the development of new fungicides or herbicides.
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-acetyl-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | CAS Number | Substituents (Isoxazole Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 4-acetyl-5-methylisoxazole-3-carboxylate | 104149-61-3 | 3-COOCH₃, 4-COCH₃, 5-CH₃ | C₈H₉NO₄ | 183.16 |
| Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate | 15911-11-2 | 3-COOCH₂CH₃, 4-COCH₃, 5-CH₃ | C₉H₁₁NO₄ | 197.19 |
| Methyl 4-formyl-3-methylisoxazole-5-carboxylate | 161126-53-0 | 3-COOCH₃, 4-CHO, 5-CH₃ | C₇H₇NO₄ | 169.13 |
| Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate | 357326-79-5 | 3-COOCH₂CH₃, 4-CH₃, 5-CH(CH₃)₂ | C₁₀H₁₅NO₃ | 197.23 |
Key Observations :
Ethyl esters generally exhibit lower water solubility compared to methyl esters due to the longer alkyl chain .
Functional Group Differences :
- The formyl group in Methyl 4-formyl-3-methylisoxazole-5-carboxylate (CAS 161126-53-0) enhances electrophilicity, making it more reactive in nucleophilic additions compared to the acetyl group .
- The isopropyl group in Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate introduces steric hindrance, which may reduce reaction rates in substitution or cyclization reactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Boiling Point (°C) | Density (g/cm³) | LogP | Hydrogen Bonding Capacity |
|---|---|---|---|---|
| This compound | Not reported | Not reported | 0.97 | Moderate (ester, acetyl) |
| Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate | 339.9 | 1.176 | 1.21* | Moderate (ester, acetyl) |
| Methyl 4-formyl-3-methylisoxazole-5-carboxylate | Not reported | Not reported | 0.65* | High (ester, formyl) |
*Estimated using molecular descriptors.
Key Observations :
- The ethyl ester derivative (CAS 15911-11-2) has a higher boiling point (339.9°C) and density (1.176 g/cm³) compared to the methyl analog, consistent with its increased molecular weight .
- The formyl-substituted compound (CAS 161126-53-0) likely exhibits stronger hydrogen bonding due to the polar formyl group, which may influence crystallization behavior .
Key Observations :
- Bromination-Acetylation : Common for introducing acetyl groups to isoxazole rings, though reaction times and conditions vary with ester groups .
Biological Activity
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including antimicrobial, anti-inflammatory, and potential antitumor activities.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure, which is critical for its biological activity. The presence of the acetyl and carboxylate groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various assays. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This action is crucial for potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
This compound has been evaluated for its antitumor potential. Studies have shown that it inhibits the growth of several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | <10 |
| HeLa (Cervical Cancer) | <15 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Modifications to the isoxazole ring or the substituents on the carbon chain may enhance or diminish its activity. For example, derivatives with halogen substitutions have shown improved potency against certain bacterial strains .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications increased efficacy by up to 50% compared to the parent compound.
- Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound was found to synergize with doxorubicin, enhancing cytotoxic effects significantly and reducing necessary dosages of chemotherapeutic agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 4-acetyl-5-methylisoxazole-3-carboxylate and its derivatives?
- Methodological Answer: A key approach involves alkylation of hydroxy-precursors using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF). For example, methyl 3-methoxyisoxazole-5-carboxylate was synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with CH₃I and K₂CO₃ at 0°C, followed by purification via silica gel chromatography . Esterification and functional group protection strategies (e.g., acetyl introduction) can be adapted from analogous isoxazole syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer:
- X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns, while IR confirms functional groups (e.g., acetyl C=O stretches). Mass spectrometry validates molecular weight .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Q. How can researchers optimize reaction conditions to improve yields in isoxazole derivatization?
- Methodological Answer: Yield optimization often involves tuning reaction time, temperature, and stoichiometry. For instance, extending alkylation reaction times (e.g., 14 hours in DMF at room temperature) and using excess methyl iodide (1.5 eq.) improved yields to 66% in related syntheses . Solvent selection (e.g., Et₂O for extraction) and acid-base workup steps also enhance purity .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data contradictions for methylated isoxazole derivatives?
- Methodological Answer: Discrepancies in electron density maps or bond angles can arise from disorder or thermal motion. Using SHELXL’s robust refinement algorithms, researchers can apply restraints (e.g., for hydrogen atoms) and validate models against Fo-Fc maps . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency . For example, planar deviations in methyl 4-amino-3-methoxyisoxazole-5-carboxylate were resolved by analyzing intramolecular N–H⋯O hydrogen bonds .
Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound?
- Methodological Answer: Graph set analysis (Etter’s formalism) reveals that hydrogen bonds (e.g., N–H⋯O) stabilize molecular conformation and crystal packing. In methyl 4-amino-3-methoxyisoxazole-5-carboxylate, an intramolecular N–H⋯O bond enforces planarity, reducing steric strain and enhancing thermal stability . Such interactions can also affect solubility and reactivity, guiding solvent selection for further functionalization .
Q. What experimental strategies enable selective modification of the acetyl group in this compound?
- Methodological Answer:
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect hydroxyl groups before acetylating other sites .
- Nucleophilic Acyl Substitution : React the acetyl group with hydrazines or Grignard reagents under controlled pH and temperature .
- Monitoring : Track reaction progress via FTIR (C=O peak shifts) or LC-MS to avoid over-substitution .
Q. How can researchers address low crystallinity in methyl-substituted isoxazole carboxylates during X-ray analysis?
- Methodological Answer:
- Crystallization Optimization : Slow evaporation from DMF/EtOH mixtures promotes crystal growth .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands model twinning, while ORTEP-3 visualizes molecular packing to identify lattice mismatches .
- Synchrotron Radiation : High-flux sources improve data quality for low-yield crystals .
Data Contradiction Analysis
Q. How should conflicting spectroscopic and crystallographic data be reconciled?
- Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with computed values (DFT) to confirm substituent positions .
- Hydrogen Bonding Analysis : Use Mercury software to overlay hydrogen bond patterns with spectroscopic data (e.g., NH stretches in IR) .
- Error Checking : Re-examine refinement parameters (e.g., ADPs in SHELXL) to rule out overfitting .
Tables
Q. Table 1: Key Crystallographic Parameters for Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.0425 |
| b (Å) | 11.555 |
| c (Å) | 9.654 |
| β (°) | 106.629 |
| V (ų) | 752.7 |
| Z | 4 |
| R.m.s. deviation (Å) | 0.029 (non-H atoms) |
| Refinement software | SHELXL-2018/3 |
| Hydrogen bond (N–H⋯O) | 2.05 Å, 153° |
| Source |
Q. Table 2: Common Synthetic Routes for Isoxazole Derivatives
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 0°C → RT | 66% | |
| Esterification | SOCl₂, MeOH, 60°C, 14 h | 99% | |
| Cyclization | NaN₃, DMSO, RT, 3 h | 26% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
